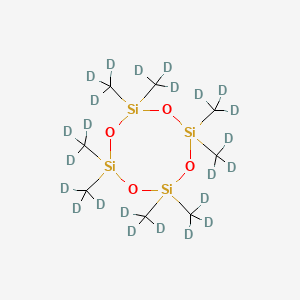
(2R,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Deoxyadenosine is a deoxyribonucleoside, a derivative of the nucleoside adenosine. It differs from adenosine by the replacement of a hydroxyl group (-OH) with hydrogen (-H) at the 2’ position of its ribose sugar moiety. This compound is a crucial building block of DNA, pairing with deoxythymidine in double-stranded DNA . It plays a significant role in various biological processes and has been extensively studied for its applications in medicine and biotechnology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’-deoxyadenosine can be achieved through both chemical and enzymatic methods. One common chemical synthesis involves the use of Escherichia coli strains overexpressing specific enzymes such as purine nucleoside phosphorylase, uridine phosphorylase, and thymidine phosphorylase. These strains are cultured in auto-induction medium, and the resulting cultures are used to synthesize 2’-deoxyadenosine . Another method involves the use of glucose, acetaldehyde, and nucleobase to produce the deoxynucleosides through the coexpression of three enzymes in one E. coli strain .
Industrial Production Methods: Industrial production of 2’-deoxyadenosine often employs recombinant strains and auto-induction systems to optimize yield and efficiency. The use of inexpensive starting materials such as thymidine and adenine, along with the coexpression of multiple enzymes, allows for the large-scale production of this compound .
Análisis De Reacciones Químicas
Types of Reactions: 2’-Deoxyadenosine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form 8,5’-cyclo-2’-deoxyadenosine isomers, which are potential biomarkers . It can also participate in Fenton chemistry and photoinduction reactions .
Common Reagents and Conditions: Common reagents used in the reactions of 2’-deoxyadenosine include chromium (VI), lumazine, and iron-mediated Fenton reagents . These reactions are typically carried out under neutral or slightly acidic conditions.
Major Products: The major products formed from the reactions of 2’-deoxyadenosine include various oxidized derivatives and cross-linked nucleosides. These products are often studied for their potential mutagenicities and roles in DNA damage and repair .
Aplicaciones Científicas De Investigación
2’-Deoxyadenosine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of nucleoside analogs and other complex molecules . In biology, it plays a crucial role in DNA synthesis and repair, making it a valuable tool for studying genetic processes . In medicine, 2’-deoxyadenosine and its analogs are used in the treatment of various diseases, including chronic lymphoid leukemias and viral infections . Additionally, it is used in the development of novel therapeutic agents and diagnostic tools .
Mecanismo De Acción
The mechanism of action of 2’-deoxyadenosine involves its incorporation into DNA, where it pairs with deoxythymidine. In the absence of adenosine deaminase, 2’-deoxyadenosine accumulates and is converted to 2’-deoxyadenosine-5’-triphosphate (dATP), which inhibits ribonucleotide reductase, a crucial enzyme in DNA synthesis . This inhibition disrupts T-cell development and can lead to severe combined immunodeficiency disease (ADA-SCID) .
Comparación Con Compuestos Similares
2’-Deoxyadenosine is similar to other nucleosides such as adenosine, cytidine, guanosine, and uridine. it is unique in its structure due to the absence of a hydroxyl group at the 2’ position of the ribose sugar . This structural difference gives it distinct chemical and biological properties. Similar compounds include cordycepin (3’-deoxyadenosine), which is used in the treatment of certain infections and cancers .
Propiedades
Fórmula molecular |
C10H13N5O3 |
|---|---|
Peso molecular |
251.24 g/mol |
Nombre IUPAC |
(2R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5?,6-,7-/m1/s1 |
Clave InChI |
OLXZPDWKRNYJJZ-JXBXZBNISA-N |
SMILES isomérico |
C1[C@@H](O[C@@H](C1O)CO)N2C=NC3=C(N=CN=C32)N |
SMILES canónico |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(3-Triethoxysilylpropoxycarbonyloxy)ethoxy]ethyl 3-triethoxysilylpropyl carbonate](/img/structure/B13410419.png)
![Pyridine, 2-(chloromethyl)-3-methyl-4-[(trifluoromethoxy)methyl]-](/img/structure/B13410427.png)
![1-[3-(2-Fluoroethyl)phenyl]methanamine](/img/structure/B13410430.png)
![(E,4R)-4-[(1R,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one](/img/structure/B13410443.png)

![(3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2,5-bis[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]oxy-6-[dideuterio(hydroxy)methyl]oxane-3,4,5-triol](/img/structure/B13410459.png)








